molecular formula C13H14F3NO2 B13998165 3-(Piperidin-1-yl)-5-(trifluoromethyl)benzoic acid

3-(Piperidin-1-yl)-5-(trifluoromethyl)benzoic acid

Cat. No.: B13998165
M. Wt: 273.25 g/mol
InChI Key: POAKKZKEXAGDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-1-yl)-5-(trifluoromethyl)benzoic acid is an organic compound that features a piperidine ring attached to a benzoic acid moiety with a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)-5-(trifluoromethyl)benzoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Benzoic Acid: The final step involves coupling the piperidine derivative with a benzoic acid derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-yl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Piperidin-1-yl)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-yl)-5-(trifluoromethyl)benzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-1-yl)benzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.

    5-(Trifluoromethyl)benzoic acid:

Uniqueness

The presence of both the piperidine ring and the trifluoromethyl group in 3-(Piperidin-1-yl)-5-(trifluoromethyl)benzoic acid makes it unique. The piperidine ring can enhance binding affinity to biological targets, while the trifluoromethyl group can improve metabolic stability and membrane permeability.

Properties

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

3-piperidin-1-yl-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)10-6-9(12(18)19)7-11(8-10)17-4-2-1-3-5-17/h6-8H,1-5H2,(H,18,19)

InChI Key

POAKKZKEXAGDLI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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